

3-Chloro-2,4,5-trifluorobenzaldehyde CAS number and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Chloro-2,4,5-trifluorobenzaldehyde
Cat. No.:	B008590

[Get Quote](#)

An In-depth Technical Guide to **3-Chloro-2,4,5-trifluorobenzaldehyde** (CAS: 101513-80-8)

Introduction: A Strategic Building Block in Modern Chemistry

3-Chloro-2,4,5-trifluorobenzaldehyde is a highly functionalized aromatic aldehyde that serves as a critical intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a reactive aldehyde group and a strategically halogenated phenyl ring, makes it a molecule of significant interest for researchers in drug discovery, agrochemicals, and materials science. The presence of both chlorine and fluorine atoms imparts distinct electronic properties and metabolic stability to derivative compounds, a highly sought-after attribute in pharmaceutical development.^{[1][2][3]} This guide offers a comprehensive overview of its chemical identity, structure, potential synthetic pathways, and core applications, providing researchers and drug development professionals with the foundational knowledge to leverage this potent synthon.

Core Chemical Identity and Molecular Architecture

The precise arrangement of atoms in **3-Chloro-2,4,5-trifluorobenzaldehyde** dictates its reactivity and utility. The aldehyde group serves as a primary reaction site, while the halogen substituents modulate the electronic nature of the aromatic ring, influencing its interaction with other reagents.

Key Identifiers

A summary of the essential identification parameters for this compound is provided below, consolidating data from multiple chemical databases.[\[4\]](#)[\[5\]](#)

Identifier	Value	Source
CAS Number	101513-80-8	[4] [5]
Molecular Formula	C ₇ H ₂ ClF ₃ O	[4] [5]
Molecular Weight	194.54 g/mol	[4]
MDL Number	MFCD04972744	[5]
SMILES	O=CC1=CC(F)=C(F)C(Cl)=C1 F	[5]

Structural Representation

The two-dimensional structure of **3-Chloro-2,4,5-trifluorobenzaldehyde** is visualized below. The numbering of the benzene ring positions the aldehyde group at C1, followed by fluorine at C2, chlorine at C3, and additional fluorine atoms at C4 and C5. This specific arrangement is crucial for its synthetic applications.

Caption: Structure of **3-Chloro-2,4,5-trifluorobenzaldehyde**

Synthetic Pathways and Methodologies

The synthesis of polysubstituted aromatic compounds like **3-Chloro-2,4,5-trifluorobenzaldehyde** requires precise control over regioselectivity. While specific literature detailing its exact synthesis is sparse, established organic chemistry principles allow for the design of a robust synthetic protocol. A common and effective strategy involves the transformation of a corresponding benzoic acid derivative.

Proposed Synthetic Workflow

A plausible and efficient route begins with 3-Chloro-2,4,5-trifluorobenzoic acid, which can be synthesized from 3-amino-2,4,5-trifluorobenzoic acid via a Sandmeyer-type reaction.[\[6\]](#) The

resulting carboxylic acid is then converted to the aldehyde. This two-stage process ensures high fidelity of the substitution pattern.

Caption: Proposed Synthesis Workflow

Experimental Protocol: Reduction of a Benzoic Acid Derivative

This protocol describes a generalized procedure for the reduction of 3-Chloro-2,4,5-trifluorobenzoic acid to the target aldehyde. The choice of reducing agent is critical; agents like Diisobutylaluminium hydride (DIBAL-H) are effective for this transformation at low temperatures, preventing over-reduction to the corresponding alcohol.

Materials:

- 3-Chloro-2,4,5-trifluorobenzoic acid
- Anhydrous Toluene or Dichloromethane (DCM)
- Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes)
- Hydrochloric Acid (1 M)
- Saturated Sodium Bicarbonate solution
- Anhydrous Magnesium Sulfate
- Inert gas (Argon or Nitrogen)

Procedure:

- Reaction Setup: Under an inert atmosphere, dissolve 1.0 equivalent of 3-Chloro-2,4,5-trifluorobenzoic acid in anhydrous toluene in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
- Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

- **Addition of Reducing Agent:** Slowly add 1.1 equivalents of DIBAL-H solution via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. Causality Note: Slow addition at low temperature is crucial to prevent over-reduction to the benzyl alcohol.
- **Reaction Monitoring:** Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Quenching:** Carefully quench the reaction by the slow addition of methanol, followed by 1 M HCl. Allow the mixture to warm to room temperature.
- **Workup:** Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **3-Chloro-2,4,5-trifluorobenzaldehyde**.
- **Purification:** Purify the crude product via flash column chromatography on silica gel if necessary.

Applications in Drug Discovery and Chemical Synthesis

Halogenated aromatic aldehydes are indispensable building blocks in medicinal chemistry.[\[1\]](#)[\[7\]](#) The incorporation of chlorine and fluorine atoms can significantly enhance a drug candidate's pharmacokinetic profile, improving aspects like metabolic stability, membrane permeability, and binding affinity.

- **Pharmaceutical Intermediates:** **3-Chloro-2,4,5-trifluorobenzaldehyde** is a precursor for a wide array of more complex molecules. Its aldehyde group can be readily transformed into amines, alcohols, or used in condensation reactions (e.g., Wittig, Knoevenagel) to build carbon-carbon bonds, forming the backbone of novel therapeutic agents.[\[1\]](#)[\[8\]](#)
- **Agrochemical Development:** Similar to its role in pharmaceuticals, this compound is valuable in creating new pesticides and herbicides. The specific halogenation pattern can confer targeted biological activity and environmental persistence profiles.[\[1\]](#)

- Materials Science: The electron-deficient nature of the aromatic ring makes it a candidate for incorporation into specialty polymers and electronic materials where specific optoelectronic properties are desired.

The strategic importance of chlorine-containing molecules is well-documented, with over 250 FDA-approved drugs featuring a chlorine atom, highlighting the value of synthons like **3-Chloro-2,4,5-trifluorobenzaldehyde** in the pharmaceutical pipeline.^{[2][3]}

Conclusion

3-Chloro-2,4,5-trifluorobenzaldehyde (CAS: 101513-80-8) is more than just a chemical compound; it is a versatile tool for innovation. Its unique molecular structure, characterized by a reactive aldehyde and a polyhalogenated ring, provides a gateway to novel pharmaceuticals, advanced agrochemicals, and functional materials. Understanding its synthesis, reactivity, and potential applications empowers researchers to design and execute more efficient and effective synthetic strategies, ultimately accelerating the pace of discovery and development in the chemical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemwhat.com [chemwhat.com]
- 5. appchemical.com [appchemical.com]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]

- 8. nbino.com [nbino.com]
- To cite this document: BenchChem. [3-Chloro-2,4,5-trifluorobenzaldehyde CAS number and structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b008590#3-chloro-2-4-5-trifluorobenzaldehyde-cas-number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com